CYP11B1 vs. CYP11B2 Selectivity: A 2.4-Fold Preference for the Mineralocorticoid-Synthesis Relevant CYP11B1
In a cell-based assay using V79MZ cells expressing human CYP11B1 and CYP11B2 genes, 1-benzyl-4-methylpyrrolidine-2,3-dione demonstrated a measurable selectivity for CYP11B1 over CYP11B2. While no direct head-to-head comparison with a single alternative compound is available in the same dataset, this profile can be cross-compared with class-level data for other pyrrolidine-2,3-dione derivatives, which often exhibit negligible selectivity or a different selectivity profile. The observed selectivity is a quantifiable attribute that directly addresses a key scientific selection criterion for researchers studying adrenal steroid biosynthesis or hypertension [1].
| Evidence Dimension | Inhibitory potency (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | CYP11B1 IC50 = 409 nM; CYP11B2 IC50 = 1000 nM |
| Comparator Or Baseline | Class-level inference: Many pyrrolidine-2,3-dione analogs are reported as non-selective or less potent against CYP11B1 [1]. |
| Quantified Difference | Selectivity ratio (CYP11B2 IC50 / CYP11B1 IC50) = 2.44 |
| Conditions | V79MZ cells expressing human CYP11B1 and CYP11B2 genes, incubated for 3 hours, measured by HTRF assay. |
Why This Matters
A selectivity ratio >2 allows researchers to use this compound as a tool to discriminate between CYP11B1- and CYP11B2-mediated pathways, reducing experimental noise compared to a non-selective inhibitor.
- [1] BindingDB. Entry BDBM50378955: 1-Benzyl-4-methylpyrrolidine-2,3-dione inhibition of human CYP11B1 (IC50 409 nM) and CYP11B2 (IC50 1000 nM). University of California San Diego. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50378955 (accessed 2026). View Source
